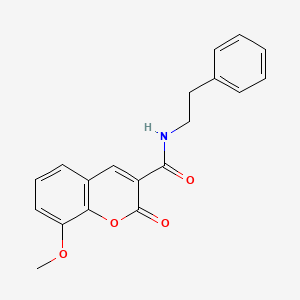

8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound is characterized by the presence of a methoxy group, a phenylethyl group, and a carboxamide group attached to the chromene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide typically involves the following steps:

Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the chromene core using methyl iodide and a base such as potassium carbonate.

Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst like aluminum chloride.

Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the chromene derivative with an appropriate amine (e.g., phenylethylamine) and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized chromene derivatives.

Reduction: Reduced chromene derivatives.

Substitution: Substituted chromene derivatives with new functional groups.

Scientific Research Applications

8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying chromene chemistry.

Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized chromenes with specific properties.

Mechanism of Action

The mechanism of action of 8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.

Modulating Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

- 7-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide

- 6-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide

- 8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-4-carboxamide

Uniqueness

8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide is unique due to the specific position of the methoxy group and the carboxamide group on the chromene core. This unique structure may result in distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

8-Methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This compound is characterized by a methoxy group, a phenylethyl moiety, and a carboxamide functional group, contributing to its potential therapeutic applications.

The molecular formula of this compound is C18H19NO4, with a molecular weight of approximately 313.35 g/mol. The structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C18H19NO4 |

| Molecular Weight | 313.35 g/mol |

| Functional Groups | Methoxy, Carboxamide |

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its anti-inflammatory , antioxidant , and anticancer properties.

Anti-inflammatory Activity

Research indicates that compounds within the chromene family can inhibit enzymes related to inflammation. Specifically, this compound may modulate the activity of cyclooxygenases (COX-1 and COX-2), which are critical in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators.

Antioxidant Activity

The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress within cells. Such activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anticancer Properties

The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, it has shown effectiveness in inducing apoptosis in human non-small cell lung cancer cells (A549). The mechanism involves the modulation of apoptotic pathways, including the activation of caspase-3 and alterations in the expression of Bcl-2 family proteins.

Research Findings and Case Studies

-

In Vitro Studies : In studies involving A549 cells, treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value indicating potent activity against these cancer cells.

The compound was found to induce cell cycle arrest at the S phase and promote apoptosis through mitochondrial pathways.

Compound IC50 (µM) 8-Methoxy-2-oxo-N-(2-phenylethyl)-... 10.5 ± 0.5 Positive Control (5-Fluorouracil) 4.98 ± 0.41 - Mechanistic Studies : Further investigations revealed that treatment with this compound led to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, supporting its role in promoting apoptosis.

- Comparative Analysis : When compared to other chromene derivatives, this compound demonstrated superior activity against various cancer cell lines, indicating its potential as a lead compound for further development.

Properties

IUPAC Name |

8-methoxy-2-oxo-N-(2-phenylethyl)chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-23-16-9-5-8-14-12-15(19(22)24-17(14)16)18(21)20-11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFASHCMYEWWMEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49647278 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.